molecular formula C13H28Cl2N2 B2830828 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride CAS No. 2225136-22-9

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride

Cat. No.: B2830828
CAS No.: 2225136-22-9
M. Wt: 283.28
InChI Key: LNLGDVKVAXTJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2225136-22-9 . It has a molecular weight of 283.28 .

Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for this compound is 1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13 (8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H .

Scientific Research Applications

Synthesis Applications

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride and its derivatives have been extensively explored in synthetic chemistry. One notable application is the development of a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for synthesizing N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This compound, synthesized by reacting N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate, offers a stable and high-yield method for producing ASUD active esters while maintaining the enantiomeric purity of the amino acid, thus eliminating the need for DCC, a potent skin allergen previously used in such syntheses (Rao et al., 2016).

Pharmacological Screening

Another research domain focuses on the synthesis and pharmacological screening of various spiro compounds, including azaspirodione, azaspirane, and bis-azaspirodione derivatives. These compounds have been synthesized through reactions involving 3-oxaspiro[5.5]undecane-2.4-dione with different amino compounds, leading to the creation of N-substituted azaspirodiones. Their pharmacological screening included evaluating their potential anti-cancer activities by observing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973).

Enantioselective Syntheses

The concise enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids like (–)-isonitramine, (–)-sibirine, and (+)-nitramine have been achieved starting from enantiomerically pure materials. This process, involving diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis, underscores the complex's utility in synthesizing biologically active compounds with potential therapeutic applications (Pandey et al., 2011).

Antiviral Applications

Furthermore, the exploration of spirocyclic scaffolds for the design of potential inhibitors of soluble epoxide hydrolase (sEH) has led to the nomination of a racemic lead compound showing significant solubility in aqueous solutions, low lipophilicity, and excellent oral bioavailability in mice. This discovery opens new avenues for developing therapeutic agents for cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLGDVKVAXTJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.